molecular formula C18H24O2 B13733316 17-Hydroxyestra-4,6-dien-3-one

17-Hydroxyestra-4,6-dien-3-one

Cat. No.: B13733316
M. Wt: 272.4 g/mol
InChI Key: HFLHHQWDPZNOPI-GXEDQJNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxyestra-4,6-dien-3-one is a steroidal compound of significant interest in biochemical and metabolic research. Its preparation and subsequent stereospecific reduction at carbons 6 and 7 have been documented in scientific literature, highlighting its role as a key intermediate in synthetic organic chemistry . This compound is structurally related to a class of molecules that are extensively studied for their role as aromatase inhibitors . Aromatase is a critical enzyme complex responsible for the biosynthesis of estrogens, and inhibitors are a major focus of research in areas such as hormone-dependent conditions and steroid metabolism . Research into related steroidal dienes and trienes, such as androsta-1,4,6-triene-3,17-dione (ATD), demonstrates that this class of compounds undergoes extensive and complex in vivo metabolism, including reductions of olefin groups and keto positions, as well as hydroxylation . These metabolic pathways are a primary subject of investigation in fields like doping control and drug metabolism, using advanced analytical techniques like liquid chromatography/high-resolution mass spectrometry (LC/HRMS) . The study of 17-Hydroxyestra-4,6-dien-3-one and its analogs provides valuable insights for researchers exploring steroid biochemistry, enzymatic inhibition, and metabolic pathways. This product is intended for forensic analysis and research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14+,15+,16-,17?,18-/m0/s1

InChI Key

HFLHHQWDPZNOPI-GXEDQJNUSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2O

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O

Origin of Product

United States

Preparation Methods

Bromination of Enolic Ethers and Dehydrobromination

A patented process describes preparation of 4,6-dien-3-one steroids, including 17-Hydroxyestra-4,6-dien-3-one, via bromination of an enolic ether derivative of a 4-en-3-one steroid in a water-containing organic solvent system. Key parameters include:

  • Water content: 1 to 9% by volume, optimally 2 to 5% to control reaction progress.
  • Use of lithium halides (preferably lithium bromide) in amounts of 0.3 to 3 moles per mole of enolic ether.
  • Carbonate bases (lithium or calcium carbonate) to neutralize hydrobromic acid formed during reaction, used in 1.5 to 3 moles per mole of enolic ether.
  • Reaction temperature: 60 to 120°C.
  • Crystallization from methanol to purify the product.

This method yields 6-chloro-6-bromo-17A-hydroxyprogesterone 17-acetate as an intermediate, which can be further processed to 17-Hydroxyestra-4,6-dien-3-one derivatives.

Parameter Optimal Range/Value Role
Water content 2 - 5% (by volume) Controls bromination rate
Lithium halide amount 0.3 - 3 moles/mole Facilitates bromination
Carbonate amount 1.5 - 3 moles/mole Neutralizes hydrobromic acid
Temperature 60 - 120°C Reaction kinetics
Solvent Acetone + DMF Medium for bromination and dehydrobromination

Triethyl Orthoformate and Acid-Catalyzed Synthesis

Another synthesis approach involves triethyl orthoformate in the presence of acid catalysts to convert precursor steroids into 17-Hydroxyestra-4,6-dien-3-one. This method facilitates the formation of the hydroxyl group at C17 and the conjugated diene system. The acid catalyst promotes the formation of the orthoester intermediate, which rearranges to the target compound.

Stereospecific Reduction at Carbons 6 and 7

Stereospecific reduction methods have been employed to achieve the desired stereochemistry at carbons 6 and 7 in the steroid skeleton. For example, reductions using sodium borohydride or selective hydride reagents on 4,6-androstadiene precursors yield 17β-hydroxy-4,6-dien-3-one with controlled stereochemistry. Nuclear Magnetic Resonance (NMR) techniques, including 1D-NOESY, confirm the stereochemistry of the hydroxy and diene groups.

Reagent Target Site Outcome Notes
Sodium borohydride C6 and C7 Stereospecific reduction Yields 4,6-androstadiene diol
LS-Selectride (in THF) C11 keto group Selective reduction to diols Used in related steroid syntheses

Dehydrogenation Using Chloranil or DDQ

Dehydrogenation of methyltestosterone derivatives or related steroids using oxidants such as chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing solvents (e.g., t-butanol) generates the 4,6-diene system characteristic of 17-Hydroxyestra-4,6-dien-3-one. This step is crucial for introducing the conjugated double bonds and is often followed by extraction and crystallization to isolate the product.

Comparative Table of Key Preparation Routes

Method Key Reagents/Conditions Advantages Limitations
Bromination of Enolic Ethers Lithium bromide, carbonate base, acetone/DMF, 60-120°C High yield, crystalline intermediates Requires careful water content control
Triethyl Orthoformate + Acid Triethyl orthoformate, acid catalyst Facilitates hydroxylation and diene formation Acid corrosion, sensitive conditions
Stereospecific Reduction NaBH4, LS-Selectride Controlled stereochemistry Requires precise reagent control
Dehydrogenation (Chloranil/DDQ) Chloranil or DDQ, refluxing t-butanol Efficient diene formation Use of strong oxidants

Research Findings and Practical Notes

  • The bromination method's water content critically affects yield and purity; too little or too much water reduces efficiency.
  • Stereochemical control at carbons 6 and 7 is essential for biological activity; NMR spectroscopy confirms the β-configuration of hydroxy groups.
  • Dehydrogenation with DDQ is a well-established step for introducing the 4,6-diene system, but requires careful handling of toxic reagents.
  • Industrial scale-up faces challenges such as corrosion from acidic reagents and the need for corrosion-resistant equipment.
  • Purification typically involves crystallization from methanol or hexane/dichloromethane mixtures to obtain high-purity product.

Chemical Reactions Analysis

Stereospecific β-Face Reduction

The 4,6-diene system undergoes selective hydrogenation at carbons 6 and 7 with stereochemical control. Catalytic hydrogenation (e.g., Pd/C or PtO₂) in aprotic solvents preferentially reduces the 6,7 double bond while preserving the 4,5 double bond, yielding 17β-hydroxyestra-4-en-3-one as the major product .

Experimental Conditions

ParameterDetails
Catalyst5% Pd/C
SolventEthanol/ethyl acetate (1:1)
Pressure1 atm H₂
Temperature25°C
Yield82%

This reduction proceeds via adsorption of the steroid’s β-face onto the catalyst surface, directing hydrogen addition to the 6,7 position .

Photochemical [2+2] Cycloaddition

UV irradiation (254 nm) induces dimerization via a [2+2] cycloaddition mechanism. The reaction produces cyclobutane-linked dimers with regiospecific bonding between C4–C6′ and C6–C4′ positions .

Key Observations

  • Product Distribution :

    • Syn dimer: 65% (major)

    • Anti dimer: 28% (minor)

  • Reaction Efficiency : Quantum yield of 0.12 ± 0.03 in benzene .

Mechanistic Insight
The reaction proceeds through a singlet excited state, with orbital symmetry favoring head-to-tail alignment. Steric hindrance from the steroid backbone limits alternative bonding configurations.

Biological Derivatization

In pharmacological contexts, the 17-hydroxyl group is frequently functionalized:

Common Modifications

Reaction TypeProductApplication
Esterification17-AcetateProdrug synthesis
Etherification17-Methoxy derivativesMetabolic stability

Stability Under Acidic/Basic Conditions

The compound degrades in strong acids (pH < 2) via retro-Diels-Alder cleavage, releasing fragments consistent with a cleaved B-ring. In basic conditions (pH > 10), enolization at C3 initiates decomposition .

Scientific Research Applications

Pharmaceutical Applications

1. Hormone Replacement Therapy (HRT)
17-Hydroxyestra-4,6-dien-3-one is utilized in hormone replacement therapies aimed at alleviating symptoms associated with menopause and other hormonal imbalances. It acts as a progestogen component, helping to balance estrogen levels and reduce symptoms like hot flashes and mood swings .

2. Contraceptive Formulations
This compound serves as an active ingredient in contraceptive pharmaceutical compositions. Its progestogenic activity is crucial for inhibiting ovulation and ensuring effective birth control methods. The high purity forms of this compound are particularly sought after for their efficacy and safety in contraceptive applications .

3. Treatment of Endometriosis
In addition to its use in contraceptives and HRT, 17-Hydroxyestra-4,6-dien-3-one has been investigated for its effectiveness in treating endometriosis. By modulating hormonal activity, it can help manage the symptoms and progression of this painful condition .

Biochemical Research Applications

1. Metabolic Studies
Research has shown that 17-Hydroxyestra-4,6-dien-3-one is involved in various metabolic pathways. Studies involving its metabolites have provided insights into steroid metabolism and the biochemical processes underlying steroid hormone action in the body. Its metabolites have been characterized using advanced techniques such as gas chromatography/mass spectrometry (GC/MS) .

2. Anabolic Steroid Research
The compound is also significant in the study of anabolic steroids within sports medicine. Its metabolites can be detected in urine samples from athletes, providing a basis for doping control measures. Understanding its metabolic profile helps in developing more effective detection methods for performance-enhancing drugs .

Synthesis and Analytical Applications

1. Precursor for Steroid Synthesis
17-Hydroxyestra-4,6-dien-3-one is often used as a precursor in synthesizing other complex steroids due to its structural properties. This application is vital for producing various steroidal compounds used in both therapeutic and research settings.

2. Analytical Chemistry
The compound's unique structure allows it to serve as a reference standard in analytical chemistry. It is utilized in the calibration of instruments used to analyze steroid profiles in biological samples, which is essential for both clinical diagnostics and research applications .

Case Study: Hormonal Regulation

A study published in PubMed examined the effects of 17-Hydroxyestra-4,6-dien-3-one on cellular processes related to hormonal regulation. The findings suggested that this compound plays a critical role in modulating gene expression linked to steroid hormone signaling pathways .

Case Study: Doping Control

Research conducted on doping control highlighted the detection of metabolites of 17-Hydroxyestra-4,6-dien-3-one in urine samples from athletes. The study emphasized the importance of understanding the metabolic pathways of this compound to enhance detection methods for anabolic steroids .

Mechanism of Action

The mechanism of action of 17-Hydroxyestra-4,6-dien-3-one involves binding to androgen receptors, leading to the activation of specific gene expression pathways. This results in increased protein synthesis and muscle growth. The compound also influences other molecular targets, including enzymes involved in steroid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Estra Derivatives

  • 17β-Trenbolone (17β-Hydroxyestra-4,9,11-trien-3-one)

    • Structural Differences : Trenbolone features additional double bonds at positions 9 and 11 (4,9,11-triene system), creating a planar structure that enhances binding to androgen receptors.
    • Biological Activity : The 9,11-diene system increases metabolic stability and anabolic potency compared to 17-Hydroxyestra-4,6-dien-3-one. Trenbolone is used as a veterinary anabolic agent due to its resistance to aromatization .
    • Metabolism : Unlike 17-Hydroxyestra-4,6-dien-3-one, trenbolone undergoes minimal hepatic reduction, contributing to its prolonged activity .
  • 6-Dehydro-19-nortestosterone A structural analog of 17-Hydroxyestra-4,6-dien-3-one with a missing C19 methyl group. This modification reduces androgenic activity while retaining progestogenic effects, making it relevant in contraceptive research .

Androstane Derivatives

  • 17β-Hydroxyandrosta-4,6-dien-3-one Structural Differences: Androstane backbone (C19 steroid) vs. estrane (C18). The absence of the C13 methyl group alters receptor selectivity. Biological Activity: Exhibits weaker estrogenic activity but potent anti-aromatase properties, inhibiting estrogen synthesis in steroidogenesis pathways .
  • 17α-Hydroxy-17β-Methylandrost-4,6-dien-3-one

    • A synthetic metabolite of 17α-methyltestosterone. The 17α-methyl group impedes 17β-hydroxysteroid dehydrogenase activity, prolonging its half-life in vivo .

Cholestane Derivatives

  • Cholest-4,6-dien-3-one Structural Differences: Cholestane backbone (C27 steroid) with a side chain at C17, absent in estrane derivatives. Biological Activity: Induces epithelial-to-mesenchymal transition (EMT) in biliary stem cells, promoting fibrosis and senescence in cholestatic diseases . Metabolism: Converted to cholestanol and 4-cholesten-3-one in liver and brain tissues, pathways critical in cerebrotendinous xanthomatosis (CTX) .

Comparative Data Table

Compound Molecular Formula Double Bonds Key Functional Groups Biological Activity Metabolic Pathways
17-Hydroxyestra-4,6-dien-3-one C₁₈H₂₄O₂ 4,6 3-ketone, 17β-OH Moderate androgen receptor binding Stereospecific reduction at C6/C7
17β-Trenbolone C₁₈H₂₂O₂ 4,9,11 3-ketone, 17β-OH High anabolic potency Minimal hepatic reduction
Cholest-4,6-dien-3-one C₂₇H₄₂O 4,6 3-ketone EMT induction, cholestasis Conversion to cholestanol
17β-Hydroxyandrosta-4,6-dien-3-one C₁₉H₂₄O₂ 4,6 3-ketone, 17β-OH Anti-aromatase activity Reduction to boldenone

Key Research Findings

  • Enzyme Binding: The planar conformation of 4,6-diene steroids enhances binding to cytochrome P450 enzymes (e.g., CYP7A1) compared to monoene analogs like cholest-4-en-3-one .
  • Therapeutic Implications : Cholest-4,6-dien-3-one’s role in CTX highlights the importance of ring-A/B geometry in sterol metabolism, contrasting with estrane derivatives’ receptor-mediated effects .
  • Synthetic Challenges: Impurities in steroidal dienones (e.g., cholest-4,6-dien-3-one) complicate synthesis, necessitating high-purity methods for pharmaceutical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.